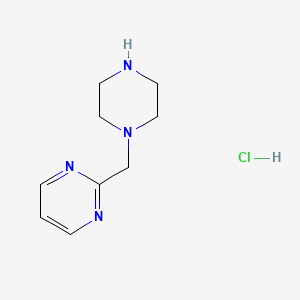
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(piridin-2-il)-2-(3-(hidroximetil)pirrolidin-1-il)etanona es un compuesto químico que presenta un anillo pirrolidínico sustituido con un grupo hidroximetil y un anillo piridínico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(piridin-2-il)-2-(3-(hidroximetil)pirrolidin-1-il)etanona se puede lograr a través de varias rutas sintéticas. Un método común involucra la reacción de piridina-2-carbaldehído con 3-(hidroximetil)pirrolidina en presencia de un catalizador adecuado. La reacción generalmente se lleva a cabo en condiciones suaves, con el uso de solventes como etanol o metanol para facilitar la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza del producto. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto deseado en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(piridin-2-il)-2-(3-(hidroximetil)pirrolidin-1-il)etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetil se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El grupo carbonilo en la parte etanona se puede reducir para formar un alcohol.
Sustitución: El anillo de piridina puede sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Se pueden usar reactivos como halógenos (por ejemplo, cloro, bromo) o nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Principales Productos Formados
Oxidación: Formación de 1-(piridin-2-il)-2-(3-(carboximetil)pirrolidin-1-il)etanona.
Reducción: Formación de 1-(piridin-2-il)-2-(3-(hidroximetil)pirrolidin-1-il)etanol.
Sustitución: Varios derivados sustituidos según los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-(piridin-2-il)-2-(3-(hidroximetil)pirrolidin-1-il)etanona tiene varias aplicaciones en investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Posible uso en el estudio de interacciones enzimáticas y vías metabólicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(piridin-2-il)-2-(3-(hidroximetil)pirrolidin-1-il)etanona involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en varias vías bioquímicas. Las dianas moleculares y vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(piridin-3-il)-2-(3-(hidroximetil)pirrolidin-1-il)etanona
- 1-(piridin-4-il)-2-(3-(hidroximetil)pirrolidin-1-il)etanona
- 1-(piridin-5-il)-2-(3-(hidroximetil)pirrolidin-1-il)etanona
Singularidad
1-(piridin-2-il)-2-(3-(hidroximetil)pirrolidin-1-il)etanona es única debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C12H16N2O2/c15-9-10-4-6-14(7-10)8-12(16)11-3-1-2-5-13-11/h1-3,5,10,15H,4,6-9H2 |
Clave InChI |
LXMKFVYPHYVPLN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CO)CC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)






